Specific Scientific Field: Material Science, specifically in the field of optoelectronics.
Summary of the Application: “1-N-(4-fluorophenyl)benzene-1,2-diamine” is used in the synthesis of a new diamine, which is then used to create a soluble intrinsic black polyimide (TPCPFPPI). This black polyimide has attracted attention due to its demand in optoelectronics .
Methods of Application or Experimental Procedures: The diamine, bearing a tetraphenylcyclopentadienone (TPCP) moiety bonded with benzene and fluorine units, is synthesized and then reacted with 4,4’- (hexafluoroisopropylidene) diphthalic anhydride (6FDA) to yield the soluble intrinsic black polyimide (TPCPFPPI) .
Results or Outcomes: The synthesized TPCPFPPI exhibited complete visible-light absorption with high blackness and opacity. Its cutoff wavelength (λcut) and CIE (Commission Internationale de I’ Eclairage) parameter L* were 684 nm and 1.33, respectively. Moreover, TPCPFPPI displayed exceptional electrical, mechanical, and thermal properties as well as excellent solubility .
Specific Scientific Field: Pharmaceutical Sciences
Results or Outcomes: Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . It’s possible that “1-N-(4-fluorophenyl)benzene-1,2-diamine”, due to its structural similarities, may also possess similar biological activities.
Specific Scientific Field: Chemical Biology
Summary of the Application: “1-N-(4-fluorophenyl)benzene-1,2-diamine” can be used in the synthesis of a novel fluorescent probe, 9-(4-(1,2-diamine)benzene-N1-phenyl)acridine (DABPA), for the detection of nitric oxide (NO) .
Methods of Application or Experimental Procedures: DABPA is synthesized and characterized by IR, 1H-NMR and EI-MS spectroscopy. Based on a photoelectron transfer mechanism, the fluorescence intensities of DABPA are investigated with different concentrations of NO .
Results or Outcomes: Under optimal experimental conditions, the fluorescence intensity of DABPA had a good linear relationship with NO concentration in the range from 1×10⁻⁷ to 1.5×10⁻⁶ mol/L with a detection limit of 1×10⁻⁸ mol/L . The probe DABPA has also been successfully applied to real-time image NO produced in PC12 cells in the presence of L-arginine .
Summary of the Application: “1-N-(4-fluorophenyl)benzene-1,2-diamine” shares structural similarities with pyrrolidine derivatives, which are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Results or Outcomes: Pyrrolidine derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . It’s possible that “1-N-(4-fluorophenyl)benzene-1,2-diamine”, due to its structural similarities, may also possess similar biological activities .
1-N-(4-fluorophenyl)benzene-1,2-diamine, also known by its CAS number 7187-12-4, is an organic compound with the molecular formula and a molecular weight of approximately 202.23 g/mol. This compound features a fluorinated phenyl group attached to a benzene ring that contains two amine groups in the 1 and 2 positions. The presence of the fluorine atom enhances its electronic properties, making it a subject of interest in various chemical and biological studies.
Due to the lack of specific information, it is advisable to handle this compound with caution assuming potential hazards common to aromatic amines. This may include:
The biological activity of 1-N-(4-fluorophenyl)benzene-1,2-diamine has been explored in various studies. Preliminary data suggest that compounds with similar structures exhibit:
Further research is necessary to elucidate its specific biological mechanisms and therapeutic potential.
Several synthesis methods for 1-N-(4-fluorophenyl)benzene-1,2-diamine have been documented:
The applications of 1-N-(4-fluorophenyl)benzene-1,2-diamine are diverse:
Interaction studies involving 1-N-(4-fluorophenyl)benzene-1,2-diamine focus on its binding affinity with various biological targets. The presence of the fluorine atom may enhance interactions with specific enzymes or receptors, potentially leading to increased efficacy in therapeutic applications. Further studies are needed to clarify its mechanism of action and interactions at the molecular level.
Several compounds share structural similarities with 1-N-(4-fluorophenyl)benzene-1,2-diamine. Here are notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
N-(4-chlorophenyl)benzene-1,2-diamine | Contains chlorine instead of fluorine | Different electronic properties affecting reactivity |
N-(3-fluorophenyl)benzene-1,2-diamine | Fluorine at meta position | Alters electronic distribution compared to para-substituted |
N,N'-bis(4-nitrophenyl)benzene-1,2-diamine | Contains nitro groups | Enhanced polarity and potential for different interactions |
The uniqueness of 1-N-(4-fluorophenyl)benzene-1,2-diamine lies in its specific fluorination pattern which influences its reactivity and biological interactions compared to these similar compounds.
The compound is systematically named N-(4-fluorophenyl)benzene-1,2-diamine, adhering to IUPAC guidelines for substituent prioritization. The parent structure is benzene-1,2-diamine (ortho-phenylenediamine), with a 4-fluorophenyl group attached to the nitrogen atom at position 1. The fluorine substituent is designated as a substituent on the phenyl ring, with numbering prioritizing the amino groups as the principal functional groups.
The molecular formula of 1-N-(4-fluorophenyl)benzene-1,2-diamine is C₁₂H₁₁FN₂, derived from:
Property | Value/Description |
---|---|
Molecular Formula | C₁₂H₁₁FN₂ |
Molecular Weight (g/mol) | 202.23 |
CAS Registry Number | 7187-12-4 |
PubChem CID | 14819973 |
SMILES | C1=CC=C(C(=C1)N)NC2=CC=C(C=C2)F |
InChI Key | KPJIGTRNAZHTEZ-UHFFFAOYSA-N |
The molecular weight is calculated as:
$$
(12 \times 12.01) + (11 \times 1.008) + (14.01) + (2 \times 16.00) + 19.00 = 202.23 \, \text{g/mol}
$$
This matches experimental data for analogous benzene-diamine derivatives.
1-N-(4-Fluorophenyl)benzene-1,2-diamine exhibits no constitutional isomerism due to its fixed substituent positions. However, the fluorine atom’s para orientation on the phenyl ring significantly influences electronic and steric properties:
Property | Effect of 4-Fluoro Substituent |
---|---|
Electronic Environment | Electron-withdrawing via C–F bond polarization, reducing electron density on the aromatic ring. |
Steric Effects | Minimal due to fluorine’s small atomic radius (0.64 Å), allowing unhindered access to amine groups. |
Reactivity | Directs electrophilic substitution to activated positions (e.g., meta to fluorine). |
Fluorine Position | Electronic Impact | Reactivity Profile |
---|---|---|
Para | Strong EWG effect | Moderate activation |
Meta | Weaker EWG effect | Reduced activation |
Ortho | Steric hindrance | Limited access |
The para-fluorine enhances stability toward oxidation but reduces nucleophilicity at the amine groups compared to non-fluorinated analogs.
No crystallographic data is available for 1-N-(4-fluorophenyl)benzene-1,2-diamine in the provided literature. However, theoretical models and analogs suggest:
Feature | Likely Behavior |
---|---|
Dihedral Angle | ~180° between benzene rings (staggered) |
Amine Group Orientation | Anti-periplanar to minimize steric strain |
These predictions align with studies on fluorinated benzylideneanilines, where fluorine directs supramolecular packing without enforcing strict isomorphism.